molecular formula C₉H₉N₃O₂ B1144414 1,3-Dimethyl-6-nitro-1H-indazole CAS No. 1354224-47-7

1,3-Dimethyl-6-nitro-1H-indazole

Cat. No.: B1144414
CAS No.: 1354224-47-7
M. Wt: 191.19
InChI Key:
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Description

1,3-Dimethyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a nitro group at the 6-position and methyl groups at the 1 and 3 positions of the indazole ring imparts unique chemical properties to this compound.

Scientific Research Applications

1,3-Dimethyl-6-nitro-1H-indazole has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Future Directions

Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research could focus on developing more efficient synthesis methods and exploring the potential biological activities of indazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-nitro-1H-indazole typically involves the nitration of 1,3-dimethylindazole. One common method includes the reaction of 1,3-dimethylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,3-Dimethyl-6-amino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: 1,3-Dicarboxy-6-nitro-1H-indazole.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitroindazole: Contains a nitro group but lacks the methyl groups, leading to different physical and chemical properties.

    1-Methyl-6-nitro-1H-indazole: Contains only one methyl group, which affects its reactivity and biological interactions.

Uniqueness

1,3-Dimethyl-6-nitro-1H-indazole is unique due to the combination of the nitro group and two methyl groups, which confer specific chemical reactivity and biological activity. This combination allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

1,3-dimethyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTULKJFQZYUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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